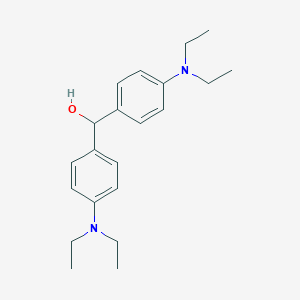

Bis(4-diethylaminophenyl)methanol

Beschreibung

Contextualization of Triarylmethane Derivatives in Contemporary Chemistry

Triarylmethane derivatives represent a significant class of organic compounds characterized by a central carbon atom bonded to three aryl groups. These structures form the fundamental framework for a vast array of synthetic dyes, known as triarylmethane dyes, which are valued for their brilliant and intense colors. google.com Beyond their traditional use in the textile and printing industries, triarylmethane derivatives have garnered substantial interest in modern chemical research due to their diverse applications. They are integral to the development of advanced functional materials, including fluorescent probes and metal ion sensors. researchgate.net Furthermore, many compounds within this class exhibit notable biological activities, with research exploring their potential in antiviral, antituberculosis, and anticancer applications. wikipedia.org The synthesis of triarylmethanes, often achieved through Friedel-Crafts reactions or more contemporary transition metal-catalyzed cross-coupling reactions, remains an active area of investigation in organic chemistry. wikipedia.org

Significance of Bis(4-diethylaminophenyl)methanol as a Key Intermediate and Functional Precursor

This compound, also known as 4,4'-Bis(diethylamino)benzhydrol, is a prominent member of the diarylmethanol family and a crucial intermediate in the synthesis of triarylmethane dyes. chemdad.comtcichemicals.com Its chemical structure, featuring two electron-rich diethylaminophenyl groups, makes it a highly reactive precursor for condensation reactions with other aromatic compounds. This reactivity is central to its role in producing a variety of dyes, including Ethyl Violet and Solvent Green 15. chemdad.com

A particularly important application of this compound is as a leuco dye precursor. Leuco dyes are colorless or faintly colored compounds that can be converted into intensely colored species through a chemical or physical process, such as oxidation or a change in pH. This property is fundamental to technologies like carbonless copy paper and thermal paper. epa.gov In these systems, the colorless leuco form of a dye, derived from precursors like this compound, is coated onto paper. When subjected to pressure or heat, it reacts with a developer to produce a colored image.

The significance of this compound is further underscored by its role in the synthesis of specialized dyes. For instance, it serves as a key building block in the production of Isosulfan Blue, a triarylmethane dye used as a colorant. google.com The synthesis of Isosulfan Blue involves the reaction of a derivative of this compound, highlighting the compound's utility in creating complex and functional dye molecules. google.com Its structural analog, 4,4'-bis(dimethylamino)benzhydrol (B85804) (Michler's hydrol), is also a well-known precursor for triarylmethane dyes, further establishing the importance of this class of diarylmethanols as intermediates. wikipedia.org

Scope and Research Objectives for a Comprehensive Study

A comprehensive study of this compound would be aimed at fully elucidating its chemical properties and expanding its applications in materials science and analytical chemistry. The primary research objectives would include:

Optimization of Synthesis and Exploration of Novel Synthetic Routes: Investigating new, more efficient, and environmentally benign methods for the synthesis of this compound. This could involve exploring different catalytic systems to improve yield and reduce waste.

Development of New Chromogenic and Fluorogenic Systems: Utilizing this compound as a precursor to develop novel dyes with tailored absorption and emission properties. Research could focus on creating new color formers for advanced recording materials or developing sensitive chromogenic reagents for analytical testing.

Investigation of Reaction Mechanisms: A detailed study of the condensation reactions of this compound with various aromatic nucleophiles. Understanding the kinetics and mechanisms of these reactions would allow for greater control over the synthesis of triarylmethane dyes and other functional materials.

Expansion of Applications in Materials Science: Exploring the potential of incorporating the this compound moiety into polymers or other macromolecular structures to create new functional materials. ossila.com This could lead to the development of novel plastics, coatings, or electronic materials with unique optical or chemical properties.

By pursuing these objectives, a comprehensive study would not only enhance the fundamental understanding of this compound but also unlock its potential for the development of new technologies and products.

Chemical Compound Data

| Property | Value |

| Compound Name | This compound |

| Synonyms | 4,4'-Bis(diethylamino)benzhydrol, Ethylhydrol |

| CAS Number | 134-91-8 |

| Molecular Formula | C21H30N2O |

| Molecular Weight | 326.48 g/mol chemdad.comscbt.com |

| Appearance | White to off-white crystalline powder chemdad.comtcichemicals.com |

| Melting Point | 78-83 °C tcichemicals.comtcichemicals.com |

| Purity | >98.0% tcichemicals.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

bis[4-(diethylamino)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O/c1-5-22(6-2)19-13-9-17(10-14-19)21(24)18-11-15-20(16-12-18)23(7-3)8-4/h9-16,21,24H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIQBUVXZZYFJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158454 | |

| Record name | 4,4'-Bis(diethylamino)benzhydryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-91-8 | |

| Record name | 4-(Diethylamino)-α-[4-(diethylamino)phenyl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Bis(diethylamino)benzhydryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Bis(diethylamino)benzhydryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-bis(diethylamino)benzhydryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of Bis 4 Diethylaminophenyl Methanol

Established Synthetic Routes to Bis(4-diethylaminophenyl)methanol

The preparation of this compound is primarily achieved through the reduction of its corresponding ketone, 4,4'-Bis(diethylamino)benzophenone. This transformation is a standard method for synthesizing secondary alcohols.

The most common and established pathway for synthesizing this compound involves the reduction of the carbonyl group of 4,4'-Bis(diethylamino)benzophenone. This method is efficient and utilizes well-understood hydride transfer reactions.

Reduction with Metal Hydrides: A prevalent method is the use of sodium borohydride (NaBH₄) as the reducing agent. google.comzenodo.org This reagent is favored for its selectivity in reducing aldehydes and ketones without affecting other functional groups. zenodo.orgpitt.edu The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the benzophenone derivative. ivypanda.com This is typically followed by a workup with water or a dilute acid to protonate the resulting alkoxide intermediate, yielding the final alcohol product. pitt.eduivypanda.com

Reduction with Metals: An alternative historical method involves the reduction of the corresponding ketone using zinc dust in the presence of an alkali metal hydroxide, such as potassium hydroxide, within a lower alcohol solvent like ethanol (B145695). google.com

Grignard Reaction (Hypothetical Route): Another fundamental, though less commonly cited for this specific compound, synthetic strategy is the Grignard reaction. mnstate.edu This would involve the reaction of a Grignard reagent, such as 4-(diethylamino)phenylmagnesium bromide (prepared from 4-bromo-N,N-diethylaniline and magnesium metal), with 4-(diethylamino)benzaldehyde. The nucleophilic carbon of the Grignard reagent would attack the carbonyl carbon of the aldehyde, and subsequent acidic workup would yield the desired secondary alcohol.

This compound is a key intermediate primarily synthesized for its subsequent conversion into 4,4'-Bis(diethylamino)benzophenone. The benzophenone derivative, sometimes referred to as Michler's ethyl ketone, is a compound used as a photoinitiator in UV-curable inks and coatings. The synthesis is therefore a two-step process: reduction of the ketone to the alcohol, followed by the oxidation of the alcohol back to the ketone, which can serve as a purification strategy or as part of a multi-step synthesis. The alcohol, this compound, is the direct precursor to the final ketone product in this synthetic sequence.

The conditions for the synthesis of this compound and its conversion are crucial for achieving high yield and purity.

To convert this compound into 4,4'-Bis(diethylamino)benzophenone, a selective oxidizing agent is required. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation. PCC is known for its ability to oxidize primary and secondary alcohols to aldehydes and ketones, respectively, with minimal over-oxidation. The reaction is typically performed in an anhydrous organic solvent like dichloromethane.

For the reduction of 4,4'-Bis(diethylamino)benzophenone using sodium borohydride, a protic solvent is typically used.

Solvent: Lower alcohols such as ethanol or isopropanol are common choices. A patent has described the use of alcohol, with isopropanol being a suitable alternative. google.com Other solvents mentioned include ethylene glycol dimethyl ether, dioxane, and tetrahydrofuran. google.com

Temperature: The reaction can be carried out at elevated temperatures to ensure completion. A specific example involves heating the reaction mixture to 70°C for several hours. google.com

Below is a table summarizing typical reaction conditions for the synthesis.

| Transformation | Reagent | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Ketone Reduction | Sodium Borohydride (NaBH₄) | Alcohol (e.g., Ethanol, Isopropanol) | 70°C | google.com |

| Alcohol Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature | General Knowledge |

After the synthesis, the product must be isolated from the reaction mixture and purified.

Isolation: A common procedure following the reduction with sodium borohydride involves diluting the reaction mixture with water. google.com This step quenches any remaining reagent and typically causes the organic product to precipitate out of the aqueous solution. The solid product is then collected by filtration and washed with water until neutral to remove inorganic salts and other water-soluble impurities. google.com In cases where the product does not precipitate, an extraction with an organic solvent like toluene or diethyl ether would be performed. chemspider.com

Purification: The most effective method for purifying the crude solid product is recrystallization. A patent describes the recrystallization of 4,4'-tetraethyldiaminobenzhydrol from methylcyclohexane, which yields a product with a melting point of 74-75°C. google.com The choice of recrystallization solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures.

The purity of the final product can be assessed by techniques such as melting point determination and thin-layer chromatography (TLC). zenodo.org

Specific Reaction Conditions and Reagents Employed

Advanced Synthetic Strategies and Innovations

While classical synthetic routes are effective, modern organic synthesis emphasizes efficiency, selectivity, and sustainability. The synthesis of this compound can be approached through various advanced strategies that offer improvements over traditional methods. A common and effective method for the synthesis of analogous diarylmethanols, such as 4,4'-bis(dimethylamino)benzhydrol (B85804), involves the reduction of the corresponding ketone, Michler's ketone google.comwikipedia.orgwikipedia.org. A patented method for this transformation highlights the use of zinc dust and an alkali metal hydroxide in an alcohol solvent, which can be adapted for the synthesis of the diethylamino derivative google.com.

The synthesis of this compound via the reduction of 4,4'-bis(diethylamino)benzophenone is inherently regioselective, as the reaction targets the single carbonyl group. However, chemo-selectivity becomes crucial when other reducible functional groups are present in the molecule. The choice of reducing agent is paramount in achieving high chemo-selectivity.

Metal hydrides like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for the reduction of ketones to secondary alcohols chemistnotes.comuop.edu.pklibretexts.orgchemistrysteps.comchegg.com. NaBH₄ is a milder reducing agent and exhibits excellent chemo-selectivity, reducing aldehydes and ketones without affecting less reactive groups such as esters or amides chegg.com. LiAlH₄ is a much stronger reducing agent and will reduce a wider array of functional groups chemistrysteps.com. For the specific synthesis of this compound from its benzophenone precursor, where the primary goal is the reduction of the ketone, NaBH₄ in a protic solvent like methanol or ethanol would be a suitable choice to ensure high chemo-selectivity chegg.compitt.edu.

The selective reduction of aromatic ketones in the presence of other functional groups is a well-established strategy in organic synthesis. For instance, in the synthesis of complex molecules, it is often necessary to reduce a ketone without affecting other sensitive parts of the molecule. This can be achieved by carefully selecting the reducing agent and reaction conditions.

Table 1: Comparison of Reducing Agents for Ketone Reduction

| Reducing Agent | Strength | Selectivity | Typical Solvents |

| Sodium Borohydride (NaBH₄) | Mild | High for Aldehydes/Ketones | Alcohols, Water |

| Lithium Aluminum Hydride (LiAlH₄) | Strong | Low (reduces many functional groups) | Ethers (e.g., THF, diethyl ether) |

| Zinc Dust / Alkali | Moderate | Good for specific ketones | Alcohols |

The application of green chemistry principles to the synthesis of this compound focuses on minimizing environmental impact. This can be achieved through several approaches, including the use of greener solvents, catalysts, and energy-efficient processes.

The photoreduction of benzophenones, for instance, represents a green synthetic route. This method can utilize sunlight as a renewable energy source and greener solvents like ethanol researchgate.nethilarispublisher.comscispace.comyoutube.com. In a typical photoreduction, the benzophenone is excited by UV light to a diradical triplet state. This excited state can then abstract a hydrogen atom from a suitable donor, such as isopropanol or ethanol, leading to the formation of a ketyl radical. Dimerization of two ketyl radicals results in the formation of a pinacol, while further reduction and protonation can yield the desired diarylmethanol hilarispublisher.comyoutube.com. This approach avoids the use of metal-based reducing agents and their associated waste streams.

Another green approach is the use of phase-transfer catalysis (PTC). PTC can enhance reaction rates and yields in biphasic systems, often allowing for the use of water as a solvent and reducing the need for volatile organic compounds researchgate.nettandfonline.comdalalinstitute.comresearchgate.net. In the context of ketone reduction, PTC can facilitate the transfer of the reducing agent (e.g., borohydride) from an aqueous phase to an organic phase containing the ketone, thereby promoting the reaction under milder conditions researchgate.nettandfonline.comresearchgate.net.

Flow microreactors offer significant advantages for chemical synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly when dealing with hazardous reagents or highly exothermic reactions rsc.orgmdpi.comacs.orgresearchgate.net. While specific applications to the synthesis of this compound are not extensively documented, the principles of flow chemistry can be readily applied to the reduction of its precursor, 4,4'-bis(diethylamino)benzophenone.

Table 2: Advantages of Flow Microreactors in Ketone Reduction

| Feature | Advantage | Relevance to this compound Synthesis |

| High Surface-to-Volume Ratio | Enhanced heat transfer, precise temperature control | Improved safety and control of exothermic reduction reactions. |

| Efficient Mixing | Rapid mixing of reactants | Increased reaction rates and potentially higher yields. |

| Precise Residence Time Control | Fine-tuning of reaction time | Optimization of conversion and minimization of side products. |

| Scalability | Easy to scale up by parallelization | Potential for efficient industrial production. |

Mechanistic Elucidation of Formation Reactions

Understanding the reaction mechanism is crucial for optimizing synthetic protocols and controlling product outcomes. The formation of this compound from its benzophenone precursor via reduction follows a well-established mechanistic pathway for metal hydride reductions of ketones.

The primary reaction intermediate in the metal hydride reduction of a ketone is an alkoxide. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the benzophenone chemistnotes.comuop.edu.pklibretexts.orgchemistrysteps.comchegg.comdalalinstitute.com. This attack breaks the carbon-oxygen pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate.

In the case of reduction with sodium borohydride in a protic solvent like methanol, the reaction proceeds as follows:

Nucleophilic Attack: The borohydride ion (BH₄⁻) delivers a hydride ion to the carbonyl carbon of 4,4'-bis(diethylamino)benzophenone.

Alkoxide Formation: This results in the formation of a tetra-alkoxyborate intermediate, where the oxygen of the newly formed alcohol is coordinated to the boron atom.

Protonation: In a subsequent workup step, or directly by the protic solvent, the alkoxide is protonated to yield the final product, this compound libretexts.orgchegg.com.

The stability of the intermediate alkoxide can be influenced by the electronic nature of the substituents on the aromatic rings. The electron-donating diethylamino groups at the para positions increase the electron density on the aromatic rings, which can slightly destabilize the negatively charged alkoxide intermediate.

While the reduction of 4,4'-bis(diethylamino)benzophenone can be achieved stoichiometrically with metal hydrides, catalysis can offer more efficient and selective pathways.

Acid/Base Catalysis: The reduction can be influenced by the pH of the reaction medium. In some cases, acid catalysis can activate the carbonyl group by protonating the oxygen atom, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a weak hydride donor.

Transition Metal Catalysis: Catalytic transfer hydrogenation is a powerful method for ketone reduction wikipedia.org. This process typically involves a transition metal catalyst (e.g., based on ruthenium, rhodium, or iridium) and a hydrogen donor (e.g., isopropanol or formic acid). The catalyst facilitates the transfer of hydrogen from the donor to the ketone. This method is often highly chemo- and stereoselective.

Enzyme Catalysis: Biocatalysis using ketoreductases or alcohol dehydrogenases offers a highly selective and environmentally benign route to alcohols mdpi.comuclouvain.be. These enzymes can reduce ketones with high enantioselectivity, which would be relevant if a chiral version of the target molecule were desired. The enzymatic reduction of acetophenone has been demonstrated in a flow process, highlighting the potential for continuous biocatalytic synthesis mdpi.com.

Spectroscopic Techniques for Mechanism Probing

The elucidation of reaction mechanisms in organic synthesis is greatly facilitated by the use of in-situ spectroscopic techniques. These methods allow for the real-time monitoring of reactant consumption, intermediate formation and decay, and product generation, providing invaluable insights into the kinetics and pathways of a chemical transformation. In the context of the synthesis of this compound, a variety of spectroscopic techniques can be employed to probe the intricacies of its formation mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural characterization of molecules in solution and can be adapted for in-situ reaction monitoring. By acquiring spectra at regular intervals, the change in concentration of various species can be tracked over time.

For the synthesis of this compound, which is typically formed from the reaction of 4-diethylaminobenzaldehyde and N,N-diethylaniline, ¹H NMR spectroscopy can be particularly informative. The disappearance of the aldehydic proton signal from 4-diethylaminobenzaldehyde and the appearance of the characteristic methine proton signal of the product, this compound, can be monitored. Furthermore, shifts in the aromatic proton signals of both the aldehyde and the aniline can provide information about the electronic changes occurring during the reaction, potentially indicating the formation of charged intermediates.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Reaction Monitoring

| Compound | Functional Group | Representative Chemical Shift (δ, ppm) in CDCl₃ |

| 4-Diethylaminobenzaldehyde | Aldehydic C-H | ~9.7 |

| N,N-Diethylaniline | Aromatic C-H | 6.6 - 7.3 |

| This compound | Methine C-H | ~5.6 |

| This compound | Hydroxyl O-H | Variable, depends on concentration and solvent |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying reactions that involve changes in electronic conjugation or the formation of colored species. The synthesis of this compound involves the reaction of aromatic compounds, and any significant alteration in the chromophoric system can be detected by changes in the UV-Vis absorption spectrum.

Kinetic studies can be performed by monitoring the change in absorbance at a specific wavelength corresponding to a reactant or product. For instance, the formation of a carbocation intermediate, which is often highly colored, can be readily detected and quantified using UV-Vis spectroscopy. In the acid-catalyzed synthesis of related triarylmethane dyes, the formation of stable carbocations from their carbinol precursors is a well-studied phenomenon that exhibits strong absorption in the visible region. While this compound itself is not a dye, the potential for transient carbocation formation during its synthesis makes UV-Vis spectroscopy a valuable tool for mechanistic investigation.

Interactive Data Table: Expected UV-Vis Absorption Maxima (λmax) for Potential Species

| Species | Chromophore | Expected λmax Range (nm) |

| 4-Diethylaminobenzaldehyde | Substituted Benzene | 250 - 350 |

| N,N-Diethylaniline | Substituted Benzene | 250 - 300 |

| This compound | Extended π-system | 260 - 320 |

| Diarylmethyl Carbocation Intermediate | Extended Conjugation | 400 - 600 |

Infrared (IR) Spectroscopy

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring changes in functional groups during a reaction. By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, real-time spectral data can be acquired without the need for sampling.

In the synthesis of this compound, the disappearance of the strong carbonyl (C=O) stretching vibration of 4-diethylaminobenzaldehyde (typically around 1670-1690 cm⁻¹) would be a clear indicator of the reaction's progress. Concurrently, the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) and a C-O stretching band (around 1000-1200 cm⁻¹) would signify the formation of the alcohol product. This technique is particularly useful for identifying the presence of key functional groups and tracking their transformation throughout the reaction. The NIST WebBook provides a reference IR spectrum for the related compound, 4,4'-Bis(dimethylamino)benzhydrol, which shows a prominent O-H stretch, confirming the presence of the hydroxyl group.

Interactive Data Table: Key IR Stretching Frequencies for Mechanistic Probing

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Reactant/Product/Intermediate |

| C=O | Stretch | 1670 - 1690 | Reactant (Aldehyde) |

| O-H | Stretch (Alcohol) | 3200 - 3600 (broad) | Product |

| C-O | Stretch (Alcohol) | 1000 - 1200 | Product |

| C-N | Stretch (Aromatic Amine) | 1310 - 1360 | Reactant/Product |

Spectroscopic Characterization and Structural Elucidation of Bis 4 Diethylaminophenyl Methanol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for delineating the structure of Bis(4-diethylaminophenyl)methanol by probing the magnetic properties of its atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13).

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like methanol-d4, displays distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) of these signals are indicative of the local electronic environment of each proton.

The aromatic protons on the phenyl rings typically appear as multiplets in the downfield region of the spectrum. The protons ortho to the diethylamino group are expected to be shielded compared to those meta to it, leading to separate signals. The methine proton (-CHOH) gives rise to a characteristic signal, the chemical shift of which is influenced by the electronegative oxygen atom and the adjacent aromatic rings. The ethyl groups of the diethylamino substituents exhibit a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a classic ethyl group spin-spin coupling pattern.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to -CHOH) | ~7.1-7.3 | Doublet | 4H |

| Aromatic (meta to -CHOH) | ~6.6-6.8 | Doublet | 4H |

| Methine (-CHOH) | ~5.6-5.8 | Singlet | 1H |

| Methylene (-NCH₂CH₃) | ~3.3-3.5 | Quartet | 8H |

| Methyl (-NCH₂CH₃) | ~1.1-1.3 | Triplet | 12H |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.

The spectrum will show signals for the quaternary aromatic carbons, the protonated aromatic carbons, the methine carbon, and the carbons of the diethylamino groups. The chemical shifts of the aromatic carbons are influenced by the substituent effects of the diethylamino and hydroxyl-methine groups. The methine carbon (-CHOH) signal appears in a characteristic downfield region due to the deshielding effect of the attached oxygen atom. The methylene and methyl carbons of the ethyl groups have distinct chemical shifts in the upfield region of the spectrum.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Methine (-CHOH) | ~75-80 |

| Aromatic (C-N) | ~147-150 |

| Aromatic (C-CHOH) | ~130-135 |

| Aromatic (CH, ortho to -CHOH) | ~128-130 |

| Aromatic (CH, meta to -CHOH) | ~111-113 |

| Methylene (-NCH₂CH₃) | ~44-46 |

| Methyl (-NCH₂CH₃) | ~12-14 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, it would show a correlation between the methylene and methyl protons of the ethyl groups, confirming their connectivity. It would also show correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals of the protonated carbons in the ¹³C spectrum by linking them to their attached protons in the ¹H spectrum.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

FTIR spectroscopy probes the vibrational modes of the chemical bonds within a molecule, providing information about the functional groups present.

The FTIR spectrum of this compound exhibits several characteristic absorption bands that correspond to the vibrations of its specific functional groups.

O-H Stretch: A broad and strong absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the stretching vibration of the hydroxyl (-OH) group.

C-H Stretches: Aromatic C-H stretching vibrations usually appear as a group of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl groups are observed just below 3000 cm⁻¹.

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings give rise to one or more sharp, medium-intensity bands in the 1400-1600 cm⁻¹ region. researchgate.net

C-N Stretch: The stretching vibration of the C-N bond of the diethylamino group is typically found in the 1350-1250 cm⁻¹ region.

C-O Stretch: The C-O stretching vibration of the secondary alcohol group appears as a strong band in the 1050-1150 cm⁻¹ range.

Table 3: FTIR Spectral Data for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Hydrogen-bonded) | 3200-3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850-2970 | Medium to Strong |

| Aromatic C=C Stretch | 1400-1600 | Medium |

| C-N Stretch | 1250-1350 | Medium |

| C-O Stretch | 1050-1150 | Strong |

The broadness of the O-H stretching band in the FTIR spectrum is a clear indication of hydrogen bonding. In the solid state or in concentrated solutions, the hydroxyl group of one molecule can form a hydrogen bond with the nitrogen atom of the diethylamino group or the hydroxyl oxygen of another molecule. This intermolecular hydrogen bonding causes a broadening and a shift to lower frequency of the O-H absorption band compared to a free, non-hydrogen-bonded hydroxyl group. The presence of such interactions can influence the physical properties of the compound, such as its melting point and solubility.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of ultraviolet and visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones.

While specific, comprehensive studies detailing the absorption maxima (λmax) and molar extinction coefficients (ε) for this compound in a variety of solvents are not widely available in the public literature, data for the closely related compound, 4,4'-Bis(dimethylamino)benzhydrol (B85804), can provide some insight. For this analogue, the UV-Vis spectrum is available, though without specific molar absorptivity values. nist.govnist.gov The electronic spectrum is influenced by the presence of the two diethylaminophenyl groups, which act as strong chromophores. The electronic transitions are primarily of the π → π* type, originating from the conjugated systems of the phenyl rings. The nitrogen lone pairs of the diethylamino groups can also participate in n → π* transitions.

A study on the related compound 4,4'-bis(diethylamino)benzophenone, where the central alcohol is replaced by a ketone, shows strong absorption, and its use as a photoinitiator has been explored. biocrick.comsigmaaldrich.com For the ketone, the molar absorption coefficient in ethanol (B145695) at 400 nm has been determined from the gradient of a plot of absorbance versus concentration. miamioh.edu

Table 1: Illustrative UV-Vis Absorption Data for Related Compounds

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) |

| 4,4'-Bis(dimethylamino)benzhydrol | Data not specified | Spectrum available nist.gov | Not reported |

| 4,4'-Bis(diethylamino)benzophenone | Ethanol | 400 | Value derived from plot miamioh.edu |

| [PdCl₂(C₂₈H₂₄N₂)]·CH₃OH | Not specified | 242, 264, 317 | 41,200, 34,800, 17,800 nih.gov |

This table includes data for related compounds to provide context due to the limited availability of specific data for this compound.

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a phenomenon that can provide information about the polarity of a molecule and its interaction with the solvent. For molecules like this compound, where there is a significant difference in the polarity of the ground and excited states, solvatochromic shifts in the UV-Vis absorption spectrum are expected.

Studies on structurally similar compounds, such as Tris[4-(diethylamino)phenyl]amine, have shown that the absorption peaks are sensitive to the polarity of the solvent. researchgate.netscientific.net In this related compound, absorption spectra recorded in various polar and non-polar solvents, including DMF, acetone, acetonitrile, ethanol, methanol, toluene, and chloroform, demonstrated shifts in the absorption maxima. researchgate.netscientific.net It is reasonable to infer that this compound would exhibit similar behavior, with polar solvents likely stabilizing the more polar excited state, leading to a red shift (bathochromic shift) in the absorption maximum compared to non-polar solvents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio of its ions.

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to identify the compound and deduce its structure. For this compound, several characteristic fragmentation pathways can be predicted based on its structure, which contains alcohol and tertiary amine functionalities.

Common fragmentation patterns for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). For this compound, alpha-cleavage would involve the breaking of the bond between the central carbinol carbon and one of the phenyl rings. The loss of a water molecule (M-18) is also a highly probable fragmentation pathway.

The diethylamino groups can also undergo characteristic fragmentation. A common pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom, which would result in the loss of a methyl or ethyl radical.

While a mass spectrum for this compound is not directly available, the mass spectrum for its dimethyl analogue, 4,4'-Bis(dimethylamino)benzhydrol, is available and shows a complex fragmentation pattern. nist.govnist.gov This can serve as a guide to the types of fragments that might be expected for the diethyl compound, with appropriate adjustments for the different alkyl groups on the nitrogen atoms.

X-ray Crystallography for Solid-State Structure

As of now, the single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database (CSD). However, the crystal structure of the corresponding ketone, 4,4'-Bis(diethylamino)benzophenone, is available (CSD entry 685149). nih.gov Analysis of this related structure can offer valuable insights into the likely conformation of the bis(4-diethylaminophenyl) moiety, including the twist angle of the phenyl rings and the geometry around the central carbon atom, although the hybridization and bonding at this position differ between the alcohol and the ketone.

Determination of Crystal System and Space Group

The determination of the crystal system and space group is achieved through single-crystal X-ray diffraction. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The symmetry of the diffraction pattern corresponds to the symmetry of the crystal lattice, which allows for the assignment of one of the seven crystal systems (triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic) and one of the 230 space groups.

Without experimental X-ray diffraction data for this compound, the crystal system and space group remain undetermined. For related compounds, such as some palladium complexes incorporating similar ligands, triclinic and monoclinic systems are common. However, the crystal packing of the free alcohol could be significantly different.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Not Determined |

| Space Group | Not Determined |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | Not Determined |

| β (°) | Not Determined |

| γ (°) | Not Determined |

| Volume (ų) | Not Determined |

| Z | Not Determined |

Note: This table illustrates the type of data that would be obtained from a single-crystal X-ray diffraction experiment. The values are listed as "Not Determined" as no published experimental data was found.

Bond Lengths, Bond Angles, and Torsional Angles

Theoretical calculations, such as those using Density Functional Theory (DFT), can provide optimized geometries and predict bond lengths, bond angles, and torsional angles. echemi.com For this compound, one would expect the bond lengths and angles to be influenced by the electronic effects of the diethylamino groups and the steric hindrance around the central carbinol carbon.

Key expected features would include:

C-N Bond Lengths: The C-N bonds of the diethylamino groups are expected to have partial double bond character due to resonance with the phenyl rings, making them shorter than a typical C-N single bond.

C-C Bond Lengths: The C-C bonds within the phenyl rings would exhibit typical aromatic character. The bonds connecting the phenyl rings to the central methine carbon would be standard C-C single bonds.

C-O Bond Length: The bond between the central carbon and the hydroxyl group would be a typical C-O single bond.

Bond Angles: The geometry around the central sp³-hybridized carbon atom would be approximately tetrahedral, though likely distorted from the ideal 109.5° due to the steric bulk of the two phenyl groups.

Table 2: Predicted Bond Parameters for this compound (Illustrative)

| Bond/Angle | Predicted Value |

|---|---|

| C-N (diethylamino) | ~1.37 - 1.40 Å |

| C-C (aromatic) | ~1.39 - 1.41 Å |

| C-C (phenyl-methine) | ~1.52 - 1.54 Å |

| C-O (hydroxyl) | ~1.43 Å |

| N-C-C (angle in ring) | ~120° |

| C-C(H)-C (angle) | ~110 - 114° |

| Phenyl-C-Phenyl (torsion) | Conformation dependent |

Note: These are illustrative values based on general principles and data for similar structures. Precise experimental values are not available.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound would be expected to pack in a manner that maximizes stabilizing intermolecular interactions. The primary interaction would likely be hydrogen bonding involving the hydroxyl group.

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor (O-H) and an acceptor (the lone pairs on the oxygen). This could lead to the formation of chains or dimeric structures in the crystal lattice. The nitrogen atoms of the diethylamino groups could also potentially act as hydrogen bond acceptors.

π-π Stacking: Depending on the conformation of the phenyl rings, π-π stacking interactions might occur between adjacent molecules, further stabilizing the crystal structure.

The nature and strength of these intermolecular forces would dictate the melting point, solubility, and other macroscopic properties of the solid material. Without a determined crystal structure, the specific packing arrangement and the network of intermolecular interactions remain speculative.

Theoretical Chemistry and Computational Studies of Bis 4 Diethylaminophenyl Methanol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction and energy of the system. For a molecule with the complexity of Bis(4-diethylaminophenyl)methanol, with its multiple rotatable bonds and electron-rich phenyl rings, these calculations are invaluable for understanding its structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that has become a cornerstone of molecular modeling due to its favorable balance of accuracy and computational cost. DFT calculates the total energy of a molecule based on its electron density rather than the more complex many-electron wavefunction. This approach is particularly well-suited for medium to large organic molecules. While specific DFT studies performed exclusively on this compound are not prevalent in publicly accessible literature, the following sections describe how DFT would be applied to characterize it.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles—particularly the rotation of the two phenyl groups around the central carbon-carbon bonds and the orientation of the diethylamino groups—until the configuration with the lowest possible energy is found. The resulting optimized structure provides key data on the molecule's shape.

Table 1: Representative Theoretical Bond Lengths and Angles for a DFT-Optimized Structure (Note: This table is illustrative of typical DFT output, as specific published data for this compound is not available.)

| Parameter | Atom Pair/Triplet | Typical Calculated Value (Å or °) |

| Bond Length | C(aryl)-C(methanolic) | ~1.52 Å |

| C(methanolic)-O | ~1.43 Å | |

| C(aryl)-N | ~1.38 Å | |

| N-C(ethyl) | ~1.47 Å | |

| Bond Angle | C(aryl)-C(methanolic)-C(aryl) | ~112° |

| O-C(methanolic)-C(aryl) | ~109° | |

| Dihedral Angle | C-C-C-C (Phenyl Ring Torsion) | Varies depending on steric hindrance |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and polarizability.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. For this compound, DFT calculations would map the distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich diethylaminophenyl groups, reflecting their electron-donating nature. The LUMO would likely be distributed across the aromatic system. The calculated energy gap would provide a quantitative measure of its electronic excitability.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: This table demonstrates how FMO data would be presented. Specific published values for this compound are not available.)

| Orbital | Calculated Energy (eV) |

| HOMO | -5.2 eV |

| LUMO | -0.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.4 eV |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is calculated by placing a positive point charge at various locations on the electron density surface and calculating the potential energy. The MEP map uses a color scale to indicate charge distribution: red regions signify negative electrostatic potential (areas rich in electrons, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (areas that are electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP map would likely show strong negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atoms of the diethylamino groups, as these are the most electronegative atoms with lone pairs of electrons. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), highlighting its acidic character. This analysis is valuable for predicting sites of intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns more closely with the intuitive Lewis structure concept. This method allows for the quantification of electron delocalization and intramolecular charge transfer by examining the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding orbitals).

The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)). A higher E(2) value indicates a stronger interaction and greater charge delocalization. In this compound, NBO analysis would be expected to reveal significant delocalization from the nitrogen lone pairs into the π* antibonding orbitals of the phenyl rings, as well as hyperconjugative interactions involving the C-C and C-H bonds. This analysis quantifies the electron-donating effect of the diethylamino groups that is fundamental to the molecule's chemical behavior.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters beyond fundamental physical constants. These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can provide higher accuracy, especially for systems where electron correlation effects are critical.

While large-scale ab initio calculations on a molecule the size of this compound are computationally expensive, they can be employed to benchmark the results obtained from more economical DFT methods or to investigate specific interactions with high precision. For example, an MP2 calculation could provide a very accurate prediction of the hydrogen-bonding interactions if the molecule were to form a dimer or interact with a solvent molecule like methanol. Such high-accuracy calculations ensure the reliability of the computational models used to describe the molecule's properties.

Density Functional Theory (DFT) Studies

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions between atoms over time, MD can provide a detailed view of the conformational landscape of a molecule.

The surrounding solvent environment can significantly influence the conformational preferences and stability of this compound. In polar solvents, conformations that expose the polar hydroxyl and amino groups to the solvent may be favored due to stabilizing solute-solvent interactions. Conversely, in nonpolar solvents, the molecule might adopt a more compact conformation to minimize unfavorable interactions. MD simulations incorporating explicit solvent molecules or implicit solvent models can quantify these effects, showing how the conformational equilibrium shifts in different chemical environments. These simulations can also provide insights into the stability of the molecule by analyzing the fluctuations and dynamic behavior in various solvents.

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules. These predictions can be validated against experimental data, providing a powerful synergy between theory and experiment.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comresearchgate.netmdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comresearchgate.net For this compound, TD-DFT calculations can help assign the observed absorption bands to specific electronic transitions, such as π-π* transitions within the aromatic rings or charge-transfer transitions involving the diethylamino groups. The accuracy of TD-DFT predictions can depend on the choice of functional and basis set, and comparing theoretical spectra with experimental data helps to validate the computational protocol. mdpi.comfaccts.dechemrxiv.org

Table 1: Representative TD-DFT Calculation Parameters for UV-Vis Spectra Prediction This table is for illustrative purposes and actual parameters may vary based on the specific research study.

| Parameter | Description | Typical Value/Choice |

|---|---|---|

| Functional | Approximates the exchange-correlation energy in DFT. | B3LYP, CAM-B3LYP, M06-2X |

| Basis Set | A set of functions used to build molecular orbitals. | 6-31G(d), 6-311+G(d,p), aug-cc-pVDZ |

| Solvent Model | Accounts for the effect of the solvent. | Polarizable Continuum Model (PCM) |

| Number of States | The number of excited states to be calculated. | 10-30 |

Theoretical Infrared (IR) spectra can be calculated using methods like Density Functional Theory (DFT). These calculations determine the vibrational frequencies and intensities of a molecule's normal modes. By comparing the predicted IR spectrum with the experimental one, each absorption band in the experimental spectrum can be assigned to a specific molecular vibration, such as C-H stretching, C=C aromatic ring stretching, or O-H stretching of the hydroxyl group. This comparison serves as a valuable tool for structural confirmation and for understanding the vibrational dynamics of this compound. Discrepancies between the theoretical and experimental spectra can often be reconciled by applying a scaling factor to the calculated frequencies to account for anharmonicity and other limitations of the theoretical model.

Table 2: Comparison of Key Experimental and Theoretical Vibrational Frequencies for this compound This table presents a hypothetical comparison to illustrate the concept. Actual values would be derived from specific experimental and computational studies.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical (DFT) Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H Stretch | ~3600 | ~3650 | Hydroxyl group vibration |

| C-H Stretch (Aromatic) | ~3050 | ~3100 | Phenyl ring C-H bond vibration |

| C-H Stretch (Aliphatic) | ~2970 | ~3020 | Diethylamino group C-H bond vibration |

| C=C Stretch (Aromatic) | ~1610 | ~1630 | Phenyl ring carbon-carbon bond vibration |

Structure-Property Relationship Studies through Computational Approaches

Computational chemistry offers a powerful avenue for establishing relationships between the molecular structure of this compound and its macroscopic properties. By systematically modifying the molecular structure in silico—for instance, by changing substituent groups or altering the molecular geometry—and then calculating the resulting properties, researchers can develop a deeper understanding of what governs the molecule's behavior. For example, computational studies can explore how modifications to the diethylamino groups or the introduction of different substituents on the phenyl rings affect the electronic properties, such as the HOMO-LUMO gap, which in turn influences the molecule's reactivity and its UV-Vis absorption characteristics. These structure-property relationship studies are invaluable for the rational design of new molecules with tailored optical, electronic, or chemical properties for specific applications.

Correlation of Electronic Structure with Reactivity

A detailed analysis correlating the electronic structure of this compound with its reactivity cannot be provided without specific computational data. Such an analysis would typically involve the examination of frontier molecular orbitals (HOMO and LUMO) to predict sites of electrophilic and nucleophilic attack, and the calculation of reactivity descriptors.

Computational Insights into Photophysical Properties

Similarly, a computational exploration of the photophysical properties of this compound is not possible without dedicated studies. This would involve TD-DFT calculations to determine electronic transition energies, oscillator strengths, and the nature of excited states, which govern the compound's absorption and emission characteristics.

Derivatives of Bis 4 Diethylaminophenyl Methanol and Structure Activity Relationships

Synthesis and Characterization of Analogs and Homologs

The synthesis of derivatives typically involves modifying one of three key regions of the parent molecule: the terminal amino groups, the aromatic phenyl rings, or the central carbinol carbon.

Table 1: Comparison of Amino Group Analogs

| Compound Name | Structure | Molecular Formula | Molar Mass (g/mol) | Key Difference |

|---|---|---|---|---|

| Bis(4-diethylaminophenyl)methanol |  | C21H30N2O | 326.48 | Parent compound with N,N-diethylamino groups. scbt.com |

| Bis(4-dimethylaminophenyl)methanol |  | C17H22N2O | 270.37 | Homolog with N,N-dimethylamino groups. wikipedia.orgchemscene.com |

Introducing substituents onto the phenyl rings is a key strategy for fine-tuning the molecule's properties. This can be achieved through various aromatic substitution reactions. For instance, the synthesis of ring-substituted bis(4-aminophenyl) structures has been explored in the context of developing new therapeutic agents. nih.gov Adding electron-withdrawing groups (e.g., halogens like fluorine) or electron-donating groups (e.g., methoxy) can significantly alter the electron density distribution across the aromatic system. Such modifications have been shown to impact the fungicidal or other biological activities in related diphenylamine derivatives. nih.govnih.gov The synthesis of these compounds often requires starting with appropriately substituted aniline precursors.

The hydroxyl group on the central methane carbon is a primary site for reactivity and can be replaced or augmented with other functional groups. A fundamental derivative is bis-(4-aminophenyl)-methane, where the hydroxyl group is reduced to a hydrogen atom, fundamentally changing the compound from a carbinol to a simple diarylmethane. lgcstandards.comgoogle.com Conversely, additional groups can be attached to this central carbon, converting it into a tertiary carbinol and forming triarylmethane structures. An example is the synthesis of Bis4-(dimethylamino)phenylmethanol, which introduces a heterocyclic pyridinyl ring at this position. chemspider.com These changes directly influence the molecule's three-dimensional shape and its ability to engage in hydrogen bonding or further reactions.

Table 2: Analogs with Variations at the Central Carbon

| Compound Name | Structure | Molecular Formula | Molar Mass (g/mol) | Key Difference |

|---|---|---|---|---|

| This compound |  | C21H30N2O | 326.48 | Central carbon bonded to -OH and -H. chemdad.com |

| Bis-(4-aminophenyl)-methane |  | C13H14N2 | 198.26 | -OH group is replaced by -H. lgcstandards.com |

| Bis4-(dimethylamino)phenylmethanol | C22H25N3O | 347.46 | -H is replaced by a pyridinyl group, forming a triarylmethanol. chemspider.com |

Systematic Structure-Activity Relationship (SAR) Studies

The electronic properties of diarylmethanes are highly sensitive to substituent effects. Theoretical investigations using methods like Density Functional Theory (DFT) reveal that the nature of substituent groups significantly alters global reactivity values and the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. tandfonline.com

Amino Group Modification : Changing from diethylamino to the less bulky dimethylamino groups can influence the degree of resonance between the nitrogen lone pair and the phenyl ring, subtly affecting the electron density and basicity.

Phenyl Ring Substitution : The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the phenyl rings has a profound effect. EDGs increase the energy of the HOMO, making the molecule more susceptible to oxidation, while EWGs lower the energy of the LUMO, making it more susceptible to reduction. These changes are reflected in the molecule's UV-Visible absorption spectrum and its redox potential. tandfonline.com

Analysis of natural bond orbitals (NBOs) in diarylmethanes shows that intramolecular interactions, such as π → π* and n → π* transitions, are key to their electronic structure. tandfonline.com The stability and electronic characteristics of related compounds are intricately linked to their molecular architecture. mdpi.com

A molecule's three-dimensional structure directly governs its reactivity by influencing factors like steric hindrance and the accessibility of reactive sites.

Steric Effects : The size of the N-alkyl groups (diethyl vs. dimethyl) can create steric hindrance around the nitrogen atoms and the central carbinol group, potentially slowing down reactions at these sites. Similarly, bulky substituents on the phenyl rings can impede the approach of reactants. researchgate.net

Central Carbon Flexibility : The rotational freedom of the phenyl rings around the bonds to the central methane carbon is a critical architectural feature. In related triarylmethane-based polyimides, this internal rotation has been shown to affect the packing of polymer chains and, consequently, the material's physical properties like solubility. researchgate.net

Reactivity of the Carbinol Group : The hydroxyl group on the central carbon is a key reactive site. Its propensity to be eliminated as water to form a stable diarylmethyl cation is a central feature of the reactivity of this class of compounds, forming the basis for their use as precursors to triarylmethane dyes. The stability of this carbocation, and thus the reactivity of the parent carbinol, is heavily influenced by the electronic effects of the substituents on the phenyl rings.

Theoretical studies on related systems have shown that chemical reactivity can be directly correlated with calculated parameters derived from the molecule's frontier orbitals. researchgate.net The type and position of substituent groups ultimately determine the molecule's global reactivity. tandfonline.com

Correlation of Structural Features with Functional Performance

The functional performance of derivatives of this compound is intrinsically linked to their molecular structure. Modifications to various parts of the molecule, including the terminal amino groups, the phenyl rings, and the central carbinol carbon, can significantly influence their electronic and photophysical properties. These structure-activity relationships are crucial for tailoring the compounds for specific applications, such as dyes, molecular probes, and components in materials science.

The electronic properties of these diarylmethane derivatives are largely governed by the extent of the π-electron system and the electron-donating or -withdrawing nature of the substituents. The nitrogen atoms of the diethylamino groups play a pivotal role as potent electron donors, a feature that is fundamental to the tinctorial strength and environmental sensitivity of these compounds.

One of the key functional characteristics that is highly sensitive to structural changes is the electronic absorption spectrum. The position of the primary absorption band, which is responsible for the color of these dyes, can be modulated by altering the electronic structure. For instance, modifications that enhance the electron-donating ability of the terminal amino groups or extend the π-conjugation of the system typically lead to a bathochromic shift (a shift to longer wavelengths) in the absorption maximum. Conversely, structural changes that reduce conjugation or the electron-donating strength of the substituents tend to cause a hypsochromic shift (a shift to shorter wavelengths).

Steric effects also play a significant role in determining the functional performance of these derivatives. Bulky substituents introduced near the amino groups or at the central carbon can force the phenyl rings out of planarity. This twisting of the molecular structure disrupts the π-conjugation, which generally results in a hypsochromic shift and a decrease in the intensity of the absorption band.

The photophysical properties, such as fluorescence quantum yield and Stokes shift, are also highly dependent on the molecular structure. The environment surrounding the molecule can significantly influence these properties, and structural modifications can alter the sensitivity of a derivative to its local environment. This is particularly relevant for applications where these compounds are used as fluorescent probes to report on the polarity or viscosity of their surroundings.

The following data tables summarize the research findings on how specific structural modifications to this compound derivatives correlate with their functional performance, particularly their spectral properties.

Table 1: Effect of Terminal Amino Group Modification on the Absorption Maxima of Michler's Hydrol Blue Analogs

This table illustrates how altering the structure of the terminal amino groups affects the electronic absorption spectra of diarylmethane dyes related to this compound. The data highlights the impact of incorporating the nitrogen atom into cyclic systems of varying rigidity and electron-donating capability.

| Derivative Structure | Terminal Amino Group | λmax (nm) | Molar Extinction Coefficient (ε) | Solvent |

| Bis(4-dimethylaminophenyl)methanol (Michler's Hydrol) | Dimethylamino | 607 | - | Acetic Acid |

| This compound | Diethylamino | 609 | - | Acetic Acid |

| Kairoline Analog | Kairoline | 622 | - | Acetic Acid |

| Julolidine Analog | Julolidine | 652 | - | Acetic Acid |

Table 2: Influence of Phenyl Ring and Central Carbon Substitution on Spectral Properties

This table demonstrates the correlation between structural modifications on the phenyl rings and the central carbinol carbon with the resulting photophysical properties. The introduction of substituents can lead to significant shifts in the absorption and emission wavelengths.

| Compound | Substitution | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Solvent |

| Malachite Green (a triphenylmethane dye for comparison) | N,N,N',N'-Tetramethyl-4,4'-diaminotriphenylmethanol | 621 | 690 | 0.05 | Water |

| This compound Derivative | Unsubstituted | 609 | - | - | Acetic Acid |

| Methoxy-substituted Analog | Methoxy group on one phenyl ring | 490 | - | 1800 (ε) | 98% Acetic Acid |

| Naphthalene-containing Analog | One phenyl ring replaced by a naphthalene ring | - | - | - | - |

Advanced Applications and Material Science Contributions of Bis 4 Diethylaminophenyl Methanol

Functional Materials in Organic Electronics

The field of organic electronics, which utilizes carbon-based materials to create electronic devices, has found a promising component in Bis(4-diethylaminophenyl)methanol. Its inherent characteristics allow it to play a crucial role in the functionality of several organic electronic devices.

In the architecture of organic electronic devices, the transfer of electrons between different layers is a fundamental process. This compound, owing to the presence of electron-rich diethylamino groups, can function as an effective electron donor. When incorporated into the active layer of an organic electronic device, it can facilitate the movement of charge carriers, which is essential for the device's operation. The electron-donating capacity of this compound can be attributed to the lone pair of electrons on the nitrogen atoms, which can be readily donated to an acceptor molecule upon excitation. This property is critical in applications such as organic photovoltaics and organic field-effect transistors, where efficient charge separation and transport are paramount for high performance.

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology. The performance of an OLED is heavily dependent on the properties of the organic materials used in its emissive layer. Compounds with electron-donating and charge-transporting capabilities are essential for achieving high efficiency and stability. The this compound structure can be a building block for larger, more complex molecules designed for OLED applications. The electron-donating nature of the diethylaminophenyl groups can contribute to the formation of emissive states and facilitate the transport of holes, which are crucial for the electroluminescent process in OLEDs.

Chromogenic and Leucodye Systems

Chromogenic materials are substances that change color in response to an external stimulus. This compound serves as a precursor or a key component in the development of various chromogenic and leucodye systems. Leucodyes are colorless or weakly colored compounds that can be converted into a colored form through a chemical or physical process.

Thermochromic materials exhibit a reversible change in color with temperature. This property is widely utilized in applications such as temperature indicators, smart windows, and novelty items. This compound can be used as a leuco dye precursor in the formulation of thermochromic systems. In a typical three-component system consisting of a leuco dye, a developer, and a solvent, the this compound derivative can exist in a colorless lactone form. Upon heating, the solvent melts, allowing the leuco dye to interact with the acidic developer, leading to the opening of the lactone ring and the formation of a colored, conjugated structure. As the temperature decreases, the system solidifies, and the dye reverts to its colorless state.

| Component | Function in Thermochromic System |

| Leuco Dye (derived from this compound) | Undergoes a reversible structural change to produce color. |

| Developer (e.g., a weak acid) | Induces the color change in the leuco dye upon interaction. |

| Solvent (e.g., a long-chain alcohol) | Acts as a medium for the interaction and controls the transition temperature. |

Photochromic materials change color upon exposure to light, typically UV radiation, and revert to their original color in the absence of light. Electrochromic materials, on the other hand, change their color in response to an applied electrical voltage. The core structure of this compound can be chemically modified to create molecules with photochromic or electrochromic properties. For instance, by incorporating this structure into a spiro-type molecule, a photochromic system can be designed where UV light induces a ring-opening reaction, leading to a colored species. Similarly, by integrating this electron-rich moiety into a polymer backbone, an electrochromic material can be fabricated where the application of a voltage can oxidize or reduce the material, resulting in a visible color change.

| System | Stimulus for Color Change | Potential Application |

| Photochromic | UV Light | Smart lenses, security inks |

| Electrochromic | Electrical Voltage | Smart windows, displays |

Applications in Pressure-Sensitive Pigments and Inks

This compound, also known as Michler's hydrol, serves as a crucial precursor in the synthesis of leuco dyes, which are essential components in pressure-sensitive and thermosensitive recording materials like carbonless copy paper. In these applications, the compound is a colorless dye precursor that undergoes a color-forming reaction upon activation.

In carbonless copy paper, microcapsules containing a solution of the leuco dye precursor, derived from this compound, are coated onto the back of a top sheet (CB sheet). The front of the receiving sheet (CF sheet) is coated with an acidic developer, such as a clay mineral. When pressure from writing or printing is applied, the microcapsules rupture, releasing the leuco dye solution. The leuco dye then reacts with the acidic developer on the CF sheet, inducing a chemical transformation that results in the formation of a colored image. The core of this color-forming system lies in the structural change of the leuco dye from a colorless to a colored state.

The mechanism involves the opening of a lactone ring within the leuco dye structure upon contact with the acidic developer. This ring-opening creates a conjugated system that absorbs visible light, thereby producing color. The intensity of the color is proportional to the amount of leuco dye that reacts with the developer, which in turn is dependent on the applied pressure.

Applications in Advanced Analytical Techniques

The application of chiral derivatives of this compound in the field of asymmetric catalysis is not extensively documented in publicly available scientific literature. While the development of chiral ligands and organocatalysts for enantioselective synthesis is a significant area of chemical research, specific examples directly employing derivatives of this compound for this purpose are not readily found. Research in asymmetric catalysis has largely focused on other classes of chiral molecules, such as those derived from BINOL, salen, and various amino acids and alkaloids, to achieve high enantioselectivity in a wide range of chemical transformations.

This compound, or Michler's hydrol, and its derivatives are valuable precursors for the synthesis of fluorescent probes and sensors. These probes are designed to exhibit changes in their fluorescence properties, such as intensity or wavelength, in response to specific analytes or environmental conditions. The core structure of Michler's hydrol, with its two electron-donating diethylamino groups, provides a foundation for creating molecules with significant charge-transfer character, which is often a key feature of fluorescent sensors.

One notable application is in the development of probes for detecting biologically significant species. For instance, derivatives of Michler's hydrol can be functionalized to create sensors for metal ions or to monitor changes in pH. The fluorescence of these probes is often quenched in their free state and is "turned on" upon binding to the target analyte. This "turn-on" response provides a high signal-to-noise ratio, which is desirable for sensitive detection.

A prominent example of a fluorescent probe derived from this structural family is Michler's hydrol blue (MHB). MHB has been investigated as a sensitive probe for the detection of amyloid fibrils, which are associated with various neurodegenerative diseases. Current time information in Fayette County, US.researchgate.net The fluorescence of MHB is significantly enhanced upon binding to these protein aggregates, and it exhibits a characteristic red-shift in its excitation spectrum. researchgate.net This property allows for the sensitive detection and characterization of amyloid fibrils.

| Probe Derivative | Target Analyte/Application | Principle of Detection |

| Michler's Hydrol Blue (MHB) | Amyloid Fibrils | Increased fluorescence quantum yield and red-shift in excitation spectrum upon binding. Current time information in Fayette County, US.researchgate.net |

| Functionalized Hydrol Derivatives | Metal Ions / pH | "Turn-on" fluorescence upon analyte binding or change in pH. |

Analogs of this compound have found utility in bioimaging and tracing applications, primarily due to their unique photophysical properties. Michler's hydrol blue (MHB), an analog, has emerged as a valuable tool for studying amyloid fibrils, which are implicated in diseases such as Alzheimer's and prion diseases. researchgate.netnih.gov

MHB acts as a molecular rotor, and its ability to fluoresce is highly dependent on its environment. In solution, the molecule can freely rotate, which leads to non-radiative decay and low fluorescence. However, when it binds to the surface of amyloid fibrils, these rotations are restricted, leading to a significant increase in fluorescence quantum yield. This property makes MHB a sensitive stain for visualizing amyloid structures in vitro. researchgate.net

Furthermore, research has demonstrated that MHB can differentiate between different strains of prion fibrils. nih.gov The subtle structural differences between prion strains create distinct binding environments for the MHB molecule, resulting in measurable differences in its fluorescence properties. This allows researchers to distinguish between polymorphs of amyloid fibrils, which is crucial for understanding the pathology of prion diseases. nih.gov

The table below summarizes the key findings related to the use of Michler's hydrol blue in bioimaging.

| Analog | Application | Key Finding |